molecular formula C16H14BrN3O3S B11541618 2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11541618
M. Wt: 408.3 g/mol
InChI Key: VWXWLVZHYIJNSG-GIJQJNRQSA-N
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Description

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features both bromophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Bromophenyl Methyl Sulfanyl Intermediate: This step involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate, which is then reduced to 4-bromobenzyl thiol.

    Condensation with Acetohydrazide: The 4-bromobenzyl thiol is then reacted with acetohydrazide to form the intermediate 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE.

    Formation of the Final Compound: The final step involves the condensation of the intermediate with 4-nitrobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Azide or cyanide derivatives.

Scientific Research Applications

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: Its derivatives can be used to study enzyme inhibition and other biological processes.

Mechanism of Action

The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromophenyl group can engage in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the nitro group on the phenyl ring can significantly affect the compound’s electronic properties and, consequently, its chemical behavior and biological activity.

Properties

Molecular Formula

C16H14BrN3O3S

Molecular Weight

408.3 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrN3O3S/c17-14-5-1-13(2-6-14)10-24-11-16(21)19-18-9-12-3-7-15(8-4-12)20(22)23/h1-9H,10-11H2,(H,19,21)/b18-9+

InChI Key

VWXWLVZHYIJNSG-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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